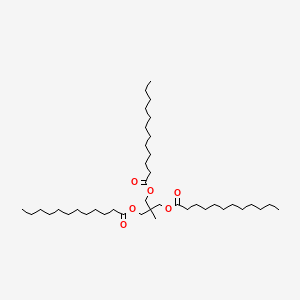
Trimethylolethane trilaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylolethane trilaurate is an ester derived from trimethylolethane and lauric acid. It is known for its stability and resistance to heat, light, and oxidation. This compound is used in various industrial applications, including as a plasticizer and in the production of resins and lubricants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylolethane trilaurate is synthesized through the esterification of trimethylolethane with lauric acid. The reaction typically involves heating trimethylolethane and lauric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The reaction can be represented as follows:
Trimethylolethane+3Lauric Acid→Trimethylolethane Trilaurate+3Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylolethane trilaurate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to trimethylolethane and lauric acid.
Oxidation: The ester groups in this compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Although less common, the ester groups can be reduced to alcohols under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Trimethylolethane and lauric acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols derived from the ester groups.
Applications De Recherche Scientifique
Trimethylolethane trilaurate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers and resins. Its stability makes it suitable for high-temperature applications.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Medicine: Explored as a component in pharmaceutical formulations, particularly in controlled-release drug delivery.
Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent thermal and oxidative stability.
Mécanisme D'action
The mechanism of action of trimethylolethane trilaurate in various applications is primarily based on its chemical structure and properties:
Plasticizer: It reduces the glass transition temperature of polymers, making them more flexible and easier to process.
Drug Delivery: Forms stable emulsions that can encapsulate active pharmaceutical ingredients, allowing for controlled release and improved bioavailability.
Lubricant: Provides a stable, high-temperature-resistant layer that reduces friction and wear in mechanical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylolpropane trilaurate: Similar in structure but derived from trimethylolpropane instead of trimethylolethane. It has comparable stability and applications.
Pentaerythritol tetralaurate: Contains four ester groups and is used in similar applications but offers different mechanical properties due to its higher functionality.
Neopentyl glycol dilaurate: Contains two ester groups and is used in applications requiring lower molecular weight plasticizers.
Uniqueness
Trimethylolethane trilaurate is unique due to its specific balance of thermal stability, resistance to oxidation, and ability to act as a plasticizer. Its compact neopentyl structure provides excellent stability, making it suitable for high-temperature and high-stress applications.
Propriétés
Numéro CAS |
67873-95-4 |
|---|---|
Formule moléculaire |
C41H78O6 |
Poids moléculaire |
667.1 g/mol |
Nom IUPAC |
[3-dodecanoyloxy-2-(dodecanoyloxymethyl)-2-methylpropyl] dodecanoate |
InChI |
InChI=1S/C41H78O6/c1-5-8-11-14-17-20-23-26-29-32-38(42)45-35-41(4,36-46-39(43)33-30-27-24-21-18-15-12-9-6-2)37-47-40(44)34-31-28-25-22-19-16-13-10-7-3/h5-37H2,1-4H3 |
Clé InChI |
PBHKDCBZJONOSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



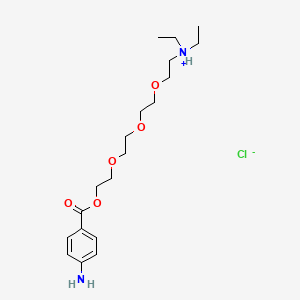
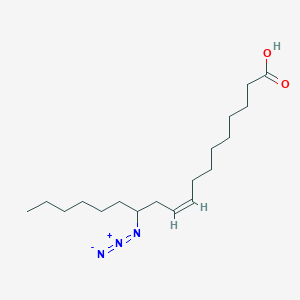
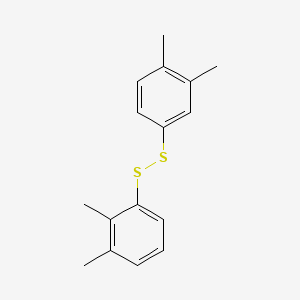
![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)



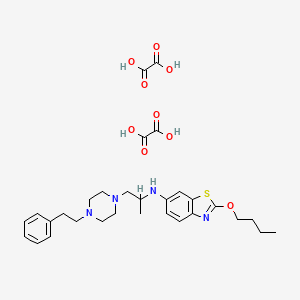
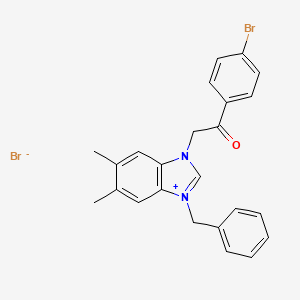

![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)

![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
